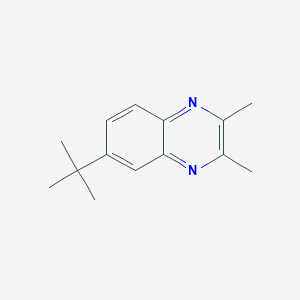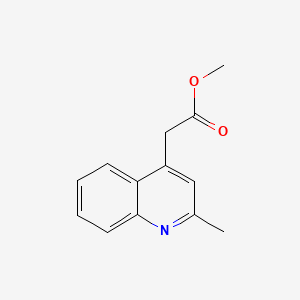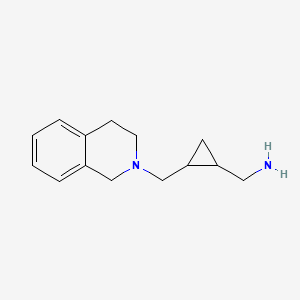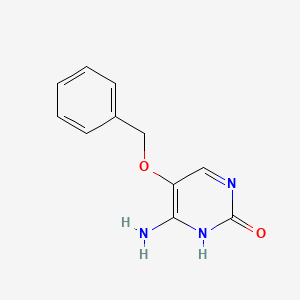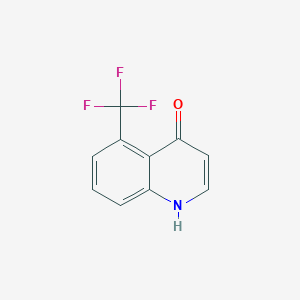![molecular formula C7H6BrN3 B15068491 4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15068491.png)
4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound with the molecular formula C7H6BrN3. It is a member of the pyrazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 4-position and a methyl group at the 1-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine typically involves the bromination of 1-methyl-1H-pyrazolo[4,3-c]pyridine. One common method is the reaction of 1-methyl-1H-pyrazolo[4,3-c]pyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used in these reactions.
Major Products Formed
Substitution Reactions: Products include 4-amino-1-methyl-1H-pyrazolo[4,3-c]pyridine, 4-thio-1-methyl-1H-pyrazolo[4,3-c]pyridine, and 4-alkoxy-1-methyl-1H-pyrazolo[4,3-c]pyridine.
Oxidation and Reduction: Products include N-oxides and debrominated derivatives.
Coupling Reactions: Biaryl compounds with various substituents.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: The compound is utilized in the design of chemical probes for studying biological pathways.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom at the 4-position and the methyl group at the 1-position contribute to its binding affinity and selectivity . The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1H-pyrazolo[3,4-c]pyridine: Lacks the methyl group at the 1-position.
1-Methyl-1H-pyrazolo[4,3-c]pyridine: Lacks the bromine atom at the 4-position.
4-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine: Has a chlorine atom instead of a bromine atom at the 4-position.
Uniqueness
4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of both the bromine atom and the methyl group, which enhance its reactivity and binding properties. This combination makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .
Eigenschaften
Molekularformel |
C7H6BrN3 |
|---|---|
Molekulargewicht |
212.05 g/mol |
IUPAC-Name |
4-bromo-1-methylpyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H6BrN3/c1-11-6-2-3-9-7(8)5(6)4-10-11/h2-4H,1H3 |
InChI-Schlüssel |
SLCVBDYLHUZUOI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=N1)C(=NC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


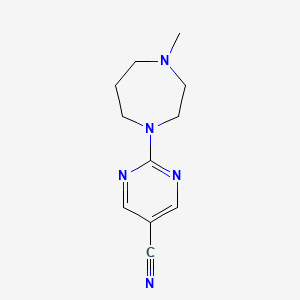
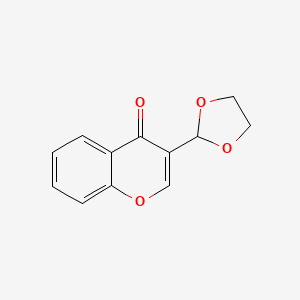
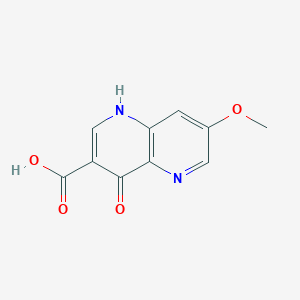

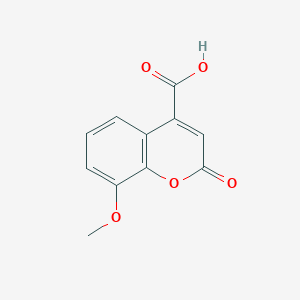

![6-Methoxy-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]](/img/structure/B15068447.png)
![2-(Difluoromethyl)-5-ethoxybenzo[d]oxazole](/img/structure/B15068448.png)
